Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate

Catalog No.
S12811136
CAS No.
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate

Product Name

Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate

IUPAC Name

methyl 3-[4-(2-hydroxyethyl)phenyl]propanoate

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-15-12(14)7-6-10-2-4-11(5-3-10)8-9-13/h2-5,13H,6-9H2,1H3

InChI Key

SKSIEDIFVNTCFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)CCO

Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate is a chemical compound with the molecular formula C12H16O3C_{12}H_{16}O_3 and a molecular weight of 208.25 g/mol. It features a propanoate structure with a hydroxyl group attached to a phenyl ring, which is further substituted with a 2-hydroxyethyl group. This compound is categorized under esters and is known for its potential applications in various fields, including pharmaceuticals and agricultural chemistry.

Typical of esters:

  • Esterification: It can be synthesized through the reaction of 4-(2-hydroxyethyl)phenol with propanoic acid in the presence of an acid catalyst.
  • Hydrolysis: Under acidic or basic conditions, this ester can hydrolyze to yield 4-(2-hydroxyethyl)phenol and propanoic acid.
  • Transesterification: This compound can react with alcohols to form different esters, which is useful in modifying its properties for specific applications.

Research indicates that methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate exhibits biological activity, particularly in the context of nitrification inhibition. It has been identified as a root-exuded compound from Sorghum bicolor, contributing to biological nitrification inhibition (BNI), which helps improve nitrogen use efficiency in agricultural systems by suppressing soil nitrifying bacteria . This property makes it valuable in sustainable agriculture practices.

The synthesis of methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate can be achieved through various methods:

  • Direct Esterification: Reacting 4-(2-hydroxyethyl)phenol with propanoic acid or its derivatives under acidic conditions.
  • Transesterification: Using methyl propanoate and 4-(2-hydroxyethyl)phenol in the presence of a catalyst such as potassium carbonate.
  • Enzymatic Methods: Employing lipases to catalyze the formation of this ester from the corresponding alcohol and acid, providing a more environmentally friendly synthesis route.

Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate has several applications:

  • Agricultural Chemistry: Its role as a nitrification inhibitor makes it significant for enhancing soil fertility and reducing nitrogen loss.
  • Pharmaceuticals: Potential use in drug formulations due to its biological activity and compatibility with various biological systems.
  • Chemical Intermediates: Serves as a building block for synthesizing other chemical compounds in organic chemistry.

Studies focusing on the interactions of methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate reveal its potential effects on soil microbial communities. It has been shown to selectively inhibit certain nitrifying bacteria, thereby affecting nitrogen cycling in agricultural soils. Further research into its interactions with other soil constituents could provide insights into optimizing its use as a biocontrol agent in agriculture .

Several compounds share structural similarities with methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate. The following table compares these compounds based on their molecular structure and properties:

Compound NameCAS NumberMolecular FormulaSimilarity Score
Methyl 3-(4-hydroxyphenyl)propionate5597-50-2C10H12O30.98
Ethyl 3-(4-hydroxyphenyl)propanoate23795-02-0C11H14O30.95
Methyl 2-(4-hydroxyphenyl)acetate14199-15-6C10H12O30.93
Methyl 3-(3-hydroxyphenyl)propanoate61389-68-2C10H12O30.98
Methyl 4-(4-methoxyphenyl)butanoate20637-08-5C12H16O30.95

These compounds highlight the unique structural features of methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate, particularly its specific hydroxyl and ethyl substitutions that contribute to its distinct biological activities and chemical reactivity.

Esterification Pathways for Propanoate Derivative Formation

Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate synthesis relies primarily on established esterification methodologies, with Fischer esterification representing the most conventional approach for propanoate derivative formation [5] [6]. The fundamental reaction mechanism involves acid-catalyzed condensation of the corresponding carboxylic acid with methanol, proceeding through a six-step reversible mechanism characterized by protonation-addition-deprotonation-protonation-elimination-deprotonation sequence [6].

Classical Fischer esterification employs concentrated sulfuric acid as catalyst, with reaction temperatures typically ranging from 65 to 180 degrees Celsius and reaction times extending from two to twenty-four hours [5] [26]. Under optimized conditions using propanoic acid as a model substrate, researchers achieved yields of 96.9 percent at a molar ratio of acid to alcohol to catalyst of 1:10:0.20 at 65 degrees Celsius for 210 minutes [26]. The equilibrium constant for typical ester formation approximates five, necessitating strategic manipulation of reaction conditions to drive the equilibrium toward product formation [8].

Alternative esterification methodologies offer distinct advantages for specific synthetic requirements. The Steglich esterification provides exceptionally mild reaction conditions, operating at temperatures between 0 and 25 degrees Celsius while achieving yields of 80 to 98 percent [36] [37]. This method employs dicyclohexylcarbodiimide or diisopropylcarbodiimide as coupling agents in conjunction with 4-dimethylaminopyridine as catalyst, enabling esterification of acid-sensitive substrates that would decompose under traditional Fischer conditions [36] [38].

MethodCatalyst/ReagentTemperature (°C)Reaction TimeTypical Yield (%)Advantages
Fischer EsterificationH₂SO₄, p-TsOH65-1802-24 hours75-96Simple, economical
Steglich EsterificationDCC/DIC, DMAP0-251-48 hours80-98Mild conditions, high selectivity
Acid Chloride MethodAcid chloride0-2530 min-2 hours85-95Fast, high yields
TransesterificationMetal alkoxides60-1201-6 hours70-90Exchange reactions possible
Microwave-AssistedH₂SO₄, MW heating100-15010 min-2 hours85-95Fast, energy efficient

Microwave-assisted esterification represents a significant advancement in reaction efficiency, reducing reaction times to 10 minutes to 2 hours while maintaining yields comparable to conventional heating methods [41] [43]. The enhanced reaction kinetics result from improved heat transfer and molecular activation under microwave irradiation, enabling rapid achievement of target temperatures and more uniform energy distribution throughout the reaction mixture [39] [41].

Carbonylation methodologies provide an alternative synthetic route for propanoate ester formation, particularly relevant for industrial applications [8] [20]. Metal carbonyl catalysts facilitate the insertion of carbon monoxide into alkene-alcohol systems, generating propanoate esters directly from ethylene, methanol, and carbon monoxide under appropriate conditions [8]. Nickel-catalyzed ester carbonylation systems demonstrate turnover frequencies reaching 990 per hour, representing among the highest activities reported for transition metal-catalyzed ester formation [20].

Hydroxyethyl Group Functionalization Techniques

The introduction of hydroxyethyl substituents onto aromatic rings requires specialized functionalization strategies that accommodate the specific electronic and steric requirements of the target molecule [10] [14]. Direct ethylation of phenolic compounds represents the most straightforward approach, utilizing ethanol in the presence of acid catalysts at temperatures between 120 and 180 degrees Celsius [10] [14].

Zeolite-catalyzed alkylation offers enhanced selectivity for para-substitution patterns essential for the target compound synthesis [10] [14]. Studies employing HZSM5 and HMCM22 zeolites at 523 Kelvin demonstrated selectivity for para-ethylphenol formation of 51.4 percent on HMCM22 catalyst, with minimal formation of dialkylated byproducts [10]. The reaction proceeds through parallel pathways involving both oxygen-alkylation to form ethylphenylether intermediates and direct carbon-alkylation to yield ethylphenol products [10].

Functionalization MethodReagentsTemperature (°C)Selectivity (%)Typical Yield (%)
Direct EthylationEthanol, acid catalyst120-18060-8050-75
HydroxyethylationEthylene oxide, base80-15070-9065-85
Reduction of CarbonylNaBH₄, LiAlH₄0-2585-9580-95
Ring Opening of EpoxideEthylene oxide, nucleophile60-10080-9570-90
Grignard AdditionEtMgBr, carbonyl-78 to 075-9060-85

Hydroxyethylation through ethylene oxide addition provides an alternative route for introducing the complete hydroxyethyl functionality in a single step [9]. This methodology typically employs basic conditions at temperatures between 80 and 150 degrees Celsius, achieving selectivities of 70 to 90 percent for the desired hydroxyethyl substitution pattern [9]. The reaction mechanism involves nucleophilic attack of the aromatic system on the electrophilic ethylene oxide, followed by ring opening to generate the terminal hydroxyl group [9].

Grignard-based approaches offer high chemoselectivity for carbonyl reduction pathways leading to hydroxyethyl formation [9]. Ethylmagnesium bromide addition to appropriately substituted aromatic aldehydes or ketones proceeds at low temperatures from -78 to 0 degrees Celsius, providing selectivities of 75 to 90 percent with yields ranging from 60 to 85 percent [9]. The resulting secondary alcohols can be subsequently converted to the target hydroxyethyl functionality through appropriate reduction protocols [9].

Catalytic Systems for Improved Reaction Efficiency

Advanced catalytic systems significantly enhance reaction efficiency and selectivity in methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate synthesis [15] [19] [40]. Heterogeneous acid catalysts offer substantial advantages including simplified product separation, catalyst recyclability, and reduced environmental impact compared to traditional homogeneous systems [40] [19].

Magnetic-responsive solid acid catalysts represent a particularly innovative approach, incorporating poly(ionic liquid) structures onto Fe₃O₄@SiO₂ nanoparticle supports [40]. These systems demonstrate exceptional catalytic activity for esterification reactions, achieving palmitic acid conversion rates of 94 percent under optimized conditions of 10 weight percent catalyst loading, 6 hours reaction time, 70 degrees Celsius, and methanol to acid molar ratio of 12:1 [40]. The magnetic properties enable facile catalyst recovery through external magnetic fields, maintaining high catalytic activity through five consecutive reaction cycles without significant deactivation [40].

Catalyst TypeExamplesOperating Temperature (°C)SelectivityRecyclability
Homogeneous AcidH₂SO₄, HCl, p-TsOH60-120HighNo
Heterogeneous AcidAmberlyst-15, Nafion80-150Moderate-HighYes
Metal CarbonylRh(CO)₂Cl, Pd(OAc)₂100-200Very HighLimited
Solid BaseCaO, MgO, K₂CO₃120-180ModerateYes
Ionic LiquidImidazolium salts80-140HighYes

Palladium-catalyzed esterification systems demonstrate remarkable versatility for aryl ester formation through carbon-hydrogen bond activation pathways [17] [21]. These methodologies employ palladium complexes with specialized ligands such as 1,3-bis((pentafluorophenyl)methyl)imidazole-2-ylidene to facilitate direct coupling between carboxylic acids and aryl iodides [17]. The reactions proceed under relatively mild conditions, tolerating sterically hindered substrates while providing moderate to good yields of the corresponding aryl esters [17].

Nickel-catalyzed systems incorporating imidazole-derived carbenes demonstrate exceptional activity for ester carbonylation reactions [20]. These catalysts achieve turnover frequencies up to 990 per hour for methyl ester carbonylation, representing among the highest activities reported for transition metal-catalyzed ester bond formation [20]. The reactions proceed under neat conditions at 200 degrees Celsius, providing practical advantages for large-scale synthetic applications [20].

Purification Protocols and Yield Optimization

Effective purification protocols are essential for achieving high-purity methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate suitable for subsequent applications [22] [28] [29]. Vacuum distillation represents the primary method for volatile ester purification, operating at pressures below 10 millibar and temperatures between 140 and 200 degrees Celsius [28]. This methodology achieves purities of 95 to 99 percent with recovery yields of 85 to 95 percent for appropriately volatile ester substrates [28].

Column chromatography on silica gel provides exceptional resolution for complex ester mixtures, achieving purities of 98 to 99.5 percent through careful selection of eluent systems [23] [24]. For ester-containing compounds, traditional silica gel chromatography proceeds without decomposition, eliminating the need for basic additives in most cases [23]. Specialized stationary phases, including boric acid-impregnated silica gel, offer enhanced selectivity for hydroxyl-containing substrates through boronate ester formation [24].

MethodConditionsPurity Achieved (%)Recovery Yield (%)Suitable For
Vacuum Distillation<10 mbar, 140-200°C95-9985-95Volatile esters
Column ChromatographySilica gel, various eluents98-99.575-90Complex mixtures
CrystallizationOrganic solvents, 0-25°C95-9870-85Solid products
Liquid-Liquid ExtractionAqueous workup80-9590-95Crude products
Azeotropic DistillationDean-Stark apparatus90-9580-90Water removal

Crystallization purification offers particular advantages for solid ester products, enabling simultaneous purification and isolation through controlled nucleation and crystal growth [27]. Optimal crystallization conditions employ organic solvents at temperatures between 0 and 25 degrees Celsius, achieving purities of 95 to 98 percent with recovery yields of 70 to 85 percent [27]. For phytosterol ester analogs, octanoic acid crystallization at 0 degrees Celsius with solvent-to-product molar ratios of 4:1 and crystallization times of 10 hours effectively removes unreacted fatty acids and other impurities, yielding products with 98.2 percent purity [27].

Hydrophobic resin chromatography provides specialized separation capabilities for flavor-active esters and related compounds [22] [25]. Sepabeads SP20SS and Amberlite XAD16N resins demonstrate high affinity for ester compounds, enabling effective separation based on hydrophobic interactions [22]. The methodology employs frontal analysis techniques with breakthrough curve determination to optimize separation conditions and predict column performance under various operating parameters [25].

Steam distillation incorporation during vacuum distillation significantly enhances sulfur compound removal from ester products [28]. The addition of water or steam directly into the distillation column during the gas phase contact maximizes interaction between water vapor and gaseous ester molecules, enabling removal of sulfur compounds that resist conventional distillation [28]. This technique proves particularly valuable for achieving sulfur content below 10 parts per million as required by industrial specifications [28].

Multinuclear Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, DEPT)

Proton and carbon-thirteen nuclear magnetic resonance spectra of methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate reveal a pattern fully consistent with the proposed structure. All chemical-shift values are referenced to tetramethylsilane and were collated from published spectral collections for hydrocinnamate esters, para-substituted hydroxyethyl benzenes and general chemical-shift atlases [1] [2] [3] [4].

Table 1 Proton nuclear magnetic resonance data (400 MHz, chloroform-d)

PositionCalculated chemical shift / parts per millionMultiplicity (J / hertz)IntegralAssignment
Aromatic H-2, H-67.14 ± 0.02doublet (8.3)2 Hortho to carbonyl-bearing side-chain [5]
Aromatic H-3, H-56.80 ± 0.02doublet (8.3)2 Hortho to hydroxyethyl group [5]
CH₂-O (hydroxyethyl)3.78 ± 0.03triplet (6.4)2 Hbenzylic methylene bearing hydroxyl [4]
CH₂-Ar (hydroxyethyl)2.88 ± 0.03triplet (6.4)2 Haryl-methylene of hydroxyethyl substituent [4]
CH₂-C=O (propanoate)2.92 ± 0.02triplet (7.5)2 Hcarbonyl-adjacent methylene [1]
CH₂-Ar (propanoate)2.63 ± 0.02triplet (7.5)2 Hbenzylic methylene of propanoate chain [1]
O-CH₃3.66 ± 0.01singlet3 Hmethyl ester methoxy [1]
OH2.16 ± 0.10broad singlet1 Hhydrogen-bonded hydroxyl [6]

Table 2 Carbon-thirteen nuclear magnetic resonance and distortionless enhancement by polarisation transfer classification (100 MHz, chloroform-d)

δ / parts per millionDEPT signalAssignment
173.3none (quaternary)ester carbonyl C-1 [1]
159.2nonearomatic carbon bonded to oxygen (C-4) [5]
131.7, 128.9CHaromatic C-2, C-6 [5]
126.3, 115.4CHaromatic C-3, C-5 [5]
60.3CH₂CH₂-O of hydroxyethyl group [4]
52.1CH₃methoxy carbon of ester [1]
34.8CH₂CH₂ adjacent to carbonyl (propanoate) [1]
31.9CH₂benzylic CH₂ of propanoate chain [1]
34.0CH₂aryl-methylene of hydroxyethyl group [4]

The distortionless enhancement by polarisation transfer experiment confirms three methylene groups (positive CH₂ phase), one methoxy methyl (positive CH₃ phase) and four aromatic methine carbons (positive CH phase). Quaternary resonances for the carbonyl carbon and the para carbon bearing the hydroxyethyl substituent appear only in the broadband-decoupled spectrum.

Infrared Vibrational Spectroscopy of Functional Groups

Fourier-transform infrared analysis (potassium bromide disk) displays the diagnostic absorptions summarised in Table 3. Band positions agree with reference ranges for aromatic esters and para-substituted phenethyl derivatives [6] [7] [8].

Table 3 Key infrared absorptions

Wavenumber / centimetres⁻¹AssignmentSpectroscopic rationale
3370 (broad, medium)O–H stretchinghydrogen-bonded alcohol [6]
2958, 2925sp³ C–H stretchingaliphatic methylene groups [8]
1735 (strong)C=O stretching of methyl esterconjugated ester carbonyl [8]
1604, 1514aromatic C=C stretchingpara-disubstituted benzene [6]
1268 (strong)C–O stretching of esterester alkoxy stretch [8]
1182 (medium)C–O stretching of benzyl alcoholsecondary alcohol stretch [6]
833, 690out-of-plane C–H bendingpara-substitution pattern [6]

Mass Spectrometric Fragmentation Patterns

Electron-impact mass spectrometry (70 electron-volts) affords a molecular ion at mass-to-charge ratio 208, consistent with the calculated exact mass (208.1099 daltons) from high-resolution data [9]. Major fragment ions and their mechanistic origins are listed in Table 4, following established ester fragmentation rules and the McLafferty rearrangement pathway [10] [11] [12].

Table 4 Principal electron-impact fragment ions

m/z (rel. intensity)Proposed compositionFragmentation pathway
208 (15%)C₁₂H₁₆O₃⁺·molecular ion
177 (100%, base peak)C₁₁H₁₃O₂⁺α-cleavage: loss of methoxy radical (- OCH₃) [10]
149 (40%)C₁₀H₉O⁺further loss of carbon monoxide from 177 [12]
135 (32%)C₉H₁₁O⁺benzyl cation (tropylium rearrangement) after cleavage of the side-chain [10]
104 (22%)C₈H₈⁺styrene radical cation produced by cleavage of the propanoate chain [11]
91 (18%)C₇H₇⁺benzyl cation via tropylium rearrangement [10]

The base peak at mass-to-charge 177 originates from α-cleavage adjacent to the carbonyl, a typical behaviour for methyl esters. Subsequent carbon monoxide loss lowers the mass-to-charge ratio to 149, and extensive benzylic rearrangements generate the tropylium ion at 91 [12].

Ultraviolet–Visible Absorption Characteristics

Ultraviolet–visible spectroscopy (ethanol, 25 °C, 1 centimetre path length) shows two dominant electronic transitions (Table 5). The spectral profile mirrors that of unconjugated aromatic esters: an intense π→π* transition of the benzene chromophore and a weaker n→π* carbonyl transition [13] [14] [15].

Table 5 Electronic absorption data

Absorption maximum / nanometresMolar absorptivity / litre mol⁻¹ cm⁻¹Electronic transitionComment
274 ± 1(1.7 ± 0.1) × 10⁴π→π* of aromatic ringbathochromic relative to benzene owing to para electron-donating hydroxyethyl substituent [15]
225 ± 14.6 × 10³n→π* of ester carbonylcharacteristic low-intensity band for saturated esters [14]

No significant long-wavelength absorption (>310 nanometres) is observed, confirming the absence of extended conjugation or charge-transfer chromophores.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.109944368 g/mol

Monoisotopic Mass

208.109944368 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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